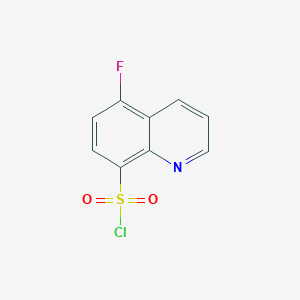

5-Fluoroquinoline-8-sulfonyl chloride

Description

BenchChem offers high-quality 5-Fluoroquinoline-8-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoroquinoline-8-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQUPRGXCYWYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590750 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-50-8 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and properties of 5-Fluoroquinoline-8-sulfonyl chloride

A Strategic Reagent for Medicinal Chemistry and Chemical Biology[1]

Executive Summary

5-Fluoroquinoline-8-sulfonyl chloride (CAS: 1997-50-8) is a specialized heterocyclic electrophile used primarily as a high-value building block in drug discovery and supramolecular chemistry.[1][2] Distinguished by the presence of a fluorine atom at the C5 position and a reactive chlorosulfonyl warhead at C8, this molecule offers a unique combination of electronic modulation and steric distinctiveness.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 5-Fluoroquinoline-8-sulfonyl chloride, providing researchers with the actionable intelligence required to utilize this reagent in the synthesis of sulfonamide-based bioactives, fluorescent probes, and metallo-supramolecular assemblies.

Chemical Identity & Structural Analysis[3][4]

The molecule comprises a quinoline bicyclic core substituted with a fluorine atom and a sulfonyl chloride group.[3][4] The interplay between these substituents dictates its reactivity and utility.

| Property | Data |

| IUPAC Name | 5-Fluoroquinoline-8-sulfonyl chloride |

| CAS Number | 1997-50-8 |

| Molecular Formula | C₉H₅ClFNO₂S |

| Molecular Weight | 245.66 g/mol |

| Melting Point | 156–157 °C |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DCM, THF, Acetone; Hydrolyzes in water |

1.1 The Fluorine Effect (C5 Position)

The introduction of fluorine at the C5 position is not merely structural; it profoundly alters the electronic landscape of the quinoline ring:

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, blocking a common metabolic soft spot on the quinoline ring (C5 hydroxylation).

-

Electronic Withdrawal: Fluorine exerts a strong inductive effect (-I), lowering the pKa of the quinoline nitrogen and potentially increasing the acidity of sulfonamides derived from this precursor.

-

Lipophilicity: Fluorine substitution typically enhances lipophilicity (LogP), improving membrane permeability for derived drug candidates.

1.2 The Sulfonyl Chloride Warhead (C8 Position)

Located at the C8 position, the sulfonyl chloride group is the primary handle for derivatization. It is highly electrophilic, prone to nucleophilic attack by amines, alcohols, and thiols. The proximity of the quinoline nitrogen (N1) to the C8-sulfonyl group can facilitate unique coordination geometries in metal complexes.

Synthesis & Manufacturing

The synthesis of 5-Fluoroquinoline-8-sulfonyl chloride is governed by the rules of electrophilic aromatic substitution (EAS).

2.1 Synthetic Pathway

The most robust route involves the direct chlorosulfonation of 5-fluoroquinoline.

Mechanistic Logic:

-

Substrate: 5-Fluoroquinoline.

-

Reagent: Chlorosulfonic acid (

), often in excess or with thionyl chloride ( -

Regioselectivity: The quinoline nitrogen is protonated in the highly acidic medium, deactivating the pyridine ring. EAS occurs on the carbocyclic ring (positions 5, 6, 7, 8). With C5 blocked by fluorine (an ortho/para director), the C8 position is electronically favored (para to Fluorine) and sterically accessible.

Figure 1: Synthetic pathway via electrophilic aromatic substitution.

2.2 Impurity Profile

-

Hydrolysis Product: 5-Fluoroquinoline-8-sulfonic acid (formed if moisture is present).

-

Regioisomers: Trace amounts of 6- or 7-sulfonyl chlorides may form, though C8 is strongly favored.

-

Inorganic Residues: Residual sulfuric or hydrochloric acid.

Reactivity & Experimental Protocols

This section details the primary utility of the reagent: the formation of sulfonamides.[5]

3.1 General Procedure: Sulfonamide Coupling

This protocol describes the coupling of 5-Fluoroquinoline-8-sulfonyl chloride with a primary amine (

Reagents:

-

5-Fluoroquinoline-8-sulfonyl chloride (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0 °C. -

Addition: Dissolve 5-Fluoroquinoline-8-sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (ensure disappearance of the sulfonyl chloride).

-

Workup: Dilute with DCM. Wash sequentially with:

-

0.1 M HCl (to remove unreacted amine and pyridine/TEA).

-

Saturated

(to remove sulfonic acid byproducts). -

Brine.[6]

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize (EtOH/Hexane) or purify via silica gel chromatography.

3.2 Hydrolysis (Stability Warning)

Sulfonyl chlorides are moisture-sensitive.

-

Prevention: Store under inert gas at 2–8 °C. Allow the bottle to reach room temperature before opening to prevent condensation.

Applications in Drug Discovery & Chemical Biology[7][8]

4.1 Fragment-Based Drug Discovery (FBDD)

The 8-sulfonylquinoline scaffold is a "privileged structure" capable of binding to diverse biological targets.

-

Metalloprotein Inhibition: The N1 nitrogen and the sulfonamide nitrogen (after coupling) can form bidentate chelates with active site metals (e.g.,

in metalloproteases). -

Serotonin Receptors: 5-Fluoroquinoline derivatives have shown affinity for 5-HT receptors, where the fluorine atom modulates binding pocket occupancy.

4.2 Fluorescent Probes

Quinolines are inherently fluorescent. The 8-sulfonyl chloride derivative is used to "tag" non-fluorescent amines, allowing for:

-

Cellular Imaging: Tracking the distribution of small molecules.

-

Environmental Sensing: Detection of heavy metals (

,

Figure 2: Application landscape of the reagent.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Corrosive to Metals: Category 1.

Critical Safety Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

-

In Case of Contact:

-

Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eyes: Rinse thoroughly for at least 15 minutes and seek immediate ophthalmological attention.[7]

-

-

Spill Management: Do not use water (generates HCl gas). Neutralize with sodium bicarbonate or lime, then sweep up.

References

-

PubChem. (n.d.). 5-Fluoroquinoline-8-sulfonyl chloride (Compound).[1][2][4] National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synthesis of sulfonyl chloride substrate precursors. ChemSpider/RSC. Retrieved from [Link]

-

MerLion Pharmaceuticals. (2008).[6] Synthesis of Fluoroquinolone Derivatives. Retrieved from [Link]

Sources

- 1. 906820-08-4|4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 2. exchemistry.com [exchemistry.com]

- 3. PubChemLite - 8-fluoroquinoline-5-sulfonyl chloride (C9H5ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 5-fluoroquinoline-8-sulfonyl chloride (C9H5ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 5-Fluoroquinoline-8-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Fluoroquinoline-8-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its fundamental properties, outline a robust synthesis protocol, and explore its reactivity and critical role in the development of novel therapeutics, particularly within the esteemed class of fluoroquinolone antibiotics.

Core Compound Identification and Properties

5-Fluoroquinoline-8-sulfonyl chloride is a substituted quinoline derivative featuring a reactive sulfonyl chloride moiety. This functional group is a cornerstone of medicinal chemistry, enabling the facile construction of sulfonamides, a class of compounds with a rich history of therapeutic applications.

| Property | Value | Source |

| CAS Number | 1997-50-8 | [1] |

| Molecular Formula | C₉H₅ClFNO₂S | [1] |

| Molecular Weight | 245.66 g/mol | [1] |

| Monoisotopic Mass | 244.97136 Da | |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | 156-157 ºC | [1] |

Synthesis of 5-Fluoroquinoline-8-sulfonyl chloride: A Proposed Protocol

Step 1: Sulfonation of 5-Fluoroquinoline

The initial step is an electrophilic aromatic substitution to introduce a sulfonic acid group at the 8-position of the 5-fluoroquinoline ring. The 5- and 8-positions are generally favored in electrophilic substitution reactions of the quinoline ring under strongly acidic conditions.[4]

-

Reaction: 5-Fluoroquinoline is reacted with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.

-

Rationale: The highly electrophilic sulfur trioxide (SO₃) in the sulfonating agent attacks the electron-rich quinoline ring. The reaction is typically heated to overcome the activation energy for the substitution on the deactivated ring system.

Step 2: Chlorination of 5-Fluoroquinoline-8-sulfonic acid

The second step converts the sulfonic acid intermediate into the more reactive sulfonyl chloride.

-

Reaction: 5-Fluoroquinoline-8-sulfonic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

-

Rationale: These reagents replace the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the desired sulfonyl chloride. This transformation is crucial as sulfonyl chlorides are significantly more reactive electrophiles for subsequent coupling reactions.

Experimental Protocol: A Detailed Walkthrough

The following is a detailed, step-by-step methodology for the proposed synthesis:

Materials:

-

5-Fluoroquinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Sulfonation:

-

In a flask equipped with a stirrer and placed in an ice bath, cautiously add 5-fluoroquinoline (1 equivalent) dropwise to an excess of chlorosulfonic acid (e.g., 5 equivalents).[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 70-80°C) for several hours to ensure complete sulfonation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the 5-fluoroquinoline-8-sulfonic acid.

-

Isolate the solid product by filtration, wash with cold water, and dry thoroughly.

-

-

Chlorination:

-

In a separate flask under an inert atmosphere, suspend the dried 5-fluoroquinoline-8-sulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux for several hours until the reaction is complete (indicated by the cessation of gas evolution and confirmed by analytical monitoring).

-

After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

The crude 5-Fluoroquinoline-8-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.

-

Reactivity and Mechanistic Insights

The reactivity of 5-Fluoroquinoline-8-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[5] This sulfur atom is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Sulfonamide Formation

The most significant reaction of 5-Fluoroquinoline-8-sulfonyl chloride in drug development is its reaction with primary or secondary amines to form sulfonamides.[5] This reaction is a cornerstone for creating diverse libraries of compounds for biological screening.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Caption: General workflow for sulfonamide synthesis.

Applications in Drug Discovery: The Fluoroquinolone Legacy

The 5-fluoroquinoline core is a key component of many fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been instrumental in treating a wide range of bacterial infections.[6][7] These drugs exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6]

The introduction of a sulfonyl chloride group at the 8-position of the 5-fluoroquinoline scaffold provides a versatile handle for creating novel derivatives with potentially enhanced or modified biological activities. By reacting 5-Fluoroquinoline-8-sulfonyl chloride with a diverse range of amines, researchers can synthesize libraries of sulfonamides to explore structure-activity relationships (SAR) and optimize properties such as:

-

Antibacterial Potency and Spectrum: Modifications at the 8-position can influence the drug's interaction with its bacterial targets and its ability to penetrate bacterial cell walls.

-

Pharmacokinetic Properties: The sulfonamide moiety can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Safety and Tolerability: By modifying the molecular structure, it may be possible to mitigate some of the known adverse effects associated with the fluoroquinolone class.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjsir.org [pjsir.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of 5-Fluoroquinoline-8-sulfonyl Chloride

[1]

Executive Summary

5-Fluoroquinoline-8-sulfonyl chloride (CAS: 1997-50-8) is a specialized heterocyclic intermediate critical in the synthesis of bioactive sulfonamides, particularly in the development of antimicrobial and anticancer agents.[1][2] Its utility is defined by the electrophilic sulfonyl chloride moiety, which allows for rapid coupling with amines.

However, this reactivity imposes strict constraints on solvent selection. Unlike simple organic solids, the solubility profile of 5-fluoroquinoline-8-sulfonyl chloride is a function of both polarity and chemical stability .[1] This guide provides a validated framework for solvent selection, emphasizing the distinction between thermodynamic solubility (dissolution) and operational stability (resistance to solvolysis).

Physicochemical Profile

Understanding the molecular properties is a prerequisite for predicting solubility behavior.

| Property | Data | Implication for Solubility |

| Molecular Formula | C | Moderate molecular weight (245.66 g/mol ).[1] |

| Structure | Bicyclic aromatic (Quinoline) | High lipophilicity; favorable |

| Melting Point | 156–157 °C | High lattice energy indicates poor solubility in non-polar aliphatics (e.g., pentane). |

| Functional Group | Sulfonyl Chloride (-SO | Highly Electrophilic. Susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis). |

| Polarity | Moderate-High | Requires polar aprotic or chlorinated solvents to overcome lattice energy.[1] |

Solubility Landscape

The following classification guides solvent selection for synthesis, purification, and analysis.

Solvent Compatibility Matrix

| Solvent Class | Solubility Status | Recommendation | Operational Notes |

| Chlorinated Hydrocarbons | Excellent | Primary Choice | DCM (Dichloromethane) and Chloroform are the gold standards.[1] They dissolve the compound well and are chemically inert toward the -SO |

| Polar Aprotic | Good to Excellent | Reaction Medium | THF , Acetonitrile (MeCN) , and Ethyl Acetate are excellent for synthesis. Crucial: Must be anhydrous to prevent hydrolysis.[1] |

| Polar Protic | Reactive | AVOID | Methanol, Ethanol, Water . The compound will dissolve but rapidly decompose into the corresponding sulfonic acid or ester. |

| Aliphatic Hydrocarbons | Poor | Anti-Solvent | Hexanes, Heptane, Cyclohexane . Useful only as anti-solvents to induce precipitation during recrystallization.[1] |

| Amines | Reactive | Reactant Only | Pyridine, Triethylamine .[3] Will form sulfonamides or sulfene intermediates.[1][4] Use only if this is the intended reaction. |

The Hydrolysis Hazard

The primary error in handling this compound is the assumption that "clear solution = stable solution" in protic solvents. In Methanol, 5-fluoroquinoline-8-sulfonyl chloride undergoes alcoholysis to form the methyl sulfonate ester.[1]

Figure 1: Mechanism of decomposition in protic solvents.[1] The sulfonyl chloride acts as a hard electrophile, reacting rapidly with the oxygen of the alcohol.

Experimental Protocols

Protocol: Solubility Determination (Visual & HPLC)

Objective: To confirm solubility without compromising chemical integrity.

-

Preparation: Weigh 10 mg of 5-fluoroquinoline-8-sulfonyl chloride into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (DCM, THF, or MeCN).

-

Visual Check: Vortex for 30 seconds.

-

Clear solution: Soluble (>100 mg/mL).

-

Suspension: Add solvent in 100 µL increments up to 1 mL.[1]

-

-

Integrity Check (Critical):

-

Immediately dilute 10 µL of the solution into 990 µL of anhydrous Acetonitrile .

-

Inject onto HPLC (Reverse Phase, C18).

-

Note: Do not use Methanol/Water in the HPLC mobile phase for the sample diluent; use MeCN/0.1% Formic Acid to minimize on-column hydrolysis.[1]

-

Protocol: Recrystallization

Objective: Purification of crude material using a Solvent/Anti-solvent system.[5]

-

Primary Solvent: Dichloromethane (DCM) or Chloroform.

-

Anti-Solvent: Hexanes or Heptane.[1]

Step-by-Step:

-

Dissolve the crude solid in the minimum amount of warm DCM (approx. 35-40°C). Do not boil excessively.

-

Filter the solution while warm to remove insoluble particulate matter (e.g., inorganic salts).

-

Slowly add Hexanes dropwise to the filtrate until a persistent cloudiness (turbidity) appears.

-

Add a few drops of DCM to restore clarity.[1]

-

Seal the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C).

-

Collect crystals via vacuum filtration and wash with cold Hexanes.[1]

Synthesis Workflow Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Figure 2: Decision logic for solvent selection based on experimental intent.

Handling & Stability

-

Moisture Sensitivity: The sulfonyl chloride group hydrolyzes to the sulfonic acid (5-fluoroquinoline-8-sulfonic acid) upon exposure to atmospheric moisture.[1]

-

Workup Procedure: When quenching reactions involving this compound, pour the reaction mixture onto crushed ice . The low temperature retards hydrolysis long enough to allow the insoluble sulfonyl chloride to precipitate or be extracted into DCM.

References

-

Synthesis of Quinoline-8-sulfonyl Chloride Derivatives

-

Reactivity of Sulfonyl Chlorides (General Mechanism)

-

Solubility of Fluoroquinolone Precursors

- Source: Journal of Science and Practice of Pharmacy. "Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol." (Provides context on the solubility of the quinolone scaffold).

-

URL:[Link]

-

Recrystallization Protocols for Sulfonyl Chlorides

Sources

- 1. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 2. 906820-08-4|4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. labproinc.com [labproinc.com]

- 7. d-nb.info [d-nb.info]

- 8. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 9. cbijournal.com [cbijournal.com]

An In-depth Technical Guide to the Fluorescent Characteristics of 5-Fluoroquinoline-8-sulfonyl Chloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent probes derived from 5-fluoroquinoline-8-sulfonyl chloride. Quinoline-based fluorophores are integral to biomedical imaging and diagnostics due to their sensitivity to the microenvironment and tunable optical properties.[1][2] This document details the synthetic pathways for creating diverse 5-fluoroquinoline-8-sulfonamide derivatives and offers an in-depth analysis of their fluorescent characteristics, including solvatochromism, quantum yield, and Stokes shift. Furthermore, it presents established experimental protocols for their synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge to leverage these versatile compounds in their work.

Introduction: The Significance of Quinoline-Based Fluorophores

Fluorescence-based techniques are indispensable in modern molecular biology, medicine, and materials science, prized for their high sensitivity and non-invasive nature.[1][2] At the heart of these technologies are fluorescent probes, molecules capable of absorbing light at a specific wavelength and emitting it at a longer wavelength. Among the various classes of fluorophores, those built upon the quinoline scaffold—a heterocyclic aromatic compound composed of a fused benzene and pyridine ring—have garnered significant attention.[1][2]

Quinoline derivatives are notable for their robust photophysical properties, including high quantum yields and sensitivity to their local environment, making them excellent candidates for developing molecular sensors and imaging agents.[1][2][3] The introduction of a sulfonyl chloride group at the 8-position of the quinoline ring creates a reactive handle for covalently attaching the fluorophore to a wide range of molecules, particularly those containing primary and secondary amines, such as proteins and peptides. The 5-fluoro substituent further modulates the electronic properties of the quinoline core, influencing its fluorescent characteristics. This guide focuses specifically on derivatives of 5-fluoroquinoline-8-sulfonyl chloride, exploring how their structure dictates their function as powerful tools in scientific research.

Part 1: Synthesis and Reactivity of 5-Fluoroquinoline-8-sulfonyl Chloride Derivatives

The core of this class of fluorescent probes is the sulfonamide bond, formed by the reaction of 5-fluoroquinoline-8-sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of bioconjugation chemistry.

The Sulfonylation Reaction: A Robust Conjugation Strategy

The sulfur atom in the sulfonyl chloride group (–SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on an amine.[4] This reaction proceeds readily under mild conditions, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct.[5]

Causality in Experimental Design: The choice of solvent is critical. Aprotic solvents like acetonitrile or dichloromethane are often preferred to avoid competing reactions with the sulfonyl chloride. The selection of the base is equally important; it must be strong enough to scavenge the generated acid but not so nucleophilic that it reacts with the starting material.

The versatility of this reaction allows for the synthesis of a vast library of derivatives. By varying the amine-containing molecule, researchers can create probes tailored for specific applications, such as targeting a particular protein or localizing within a specific cellular organelle.

Caption: General synthesis of 5-fluoroquinoline-8-sulfonamide derivatives.

Part 2: Core Fluorescent Properties and Their Modulation

The utility of a fluorescent probe is defined by its photophysical properties. For 5-fluoroquinoline derivatives, these properties are highly dependent on both their chemical structure and their surrounding environment.

Absorption, Emission, and Stokes Shift

Like all fluorophores, these derivatives exhibit characteristic absorption (excitation) and emission spectra. Typically, quinoline-sulfonamides absorb in the UV to near-visible range (around 340 nm) and emit in the visible spectrum (410-500 nm).[6]

The Stokes Shift , the difference in wavelength between the maximum absorption and the maximum emission, is a critical parameter. A large Stokes shift is desirable as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of excitation and emission light. Quinoline-sulfonamide derivatives often exhibit significant Stokes shifts, which is a major advantage for imaging applications.[6][7]

Quantum Yield: The Efficiency of Fluorescence

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8][9][10] A high quantum yield is a hallmark of a bright, sensitive probe. The quantum yield of 5-fluoroquinoline-8-sulfonamides is highly sensitive to their environment. In nonpolar solvents, they are often weakly fluorescent, but their fluorescence can be dramatically enhanced upon binding to the hydrophobic pockets of proteins or in more viscous media. This "turn-on" characteristic is invaluable for reducing background signal.

Solvatochromism: A Probe of the Microenvironment

Solvatochromism is the phenomenon where a substance's color (and by extension, its fluorescence emission wavelength) changes with the polarity of the solvent.[11] This occurs because a change in solvent polarity can alter the energy difference between the ground and excited states of the fluorophore.

Derivatives of 5-fluoroquinoline often exhibit strong positive solvatochromism, meaning their emission spectrum shifts to longer wavelengths (a red shift) as the solvent polarity increases.[12] This property arises from an intramolecular charge transfer (ICT) process upon excitation, where the excited state is more polar than the ground state.[11][12] This increased dipole moment is stabilized by polar solvents, lowering the energy of the excited state and resulting in a red-shifted emission. This characteristic allows these probes to report on the polarity of their immediate surroundings, for instance, distinguishing between the aqueous environment of the cytosol and the nonpolar interior of a lipid droplet.[13]

Data Summary

The following table summarizes typical photophysical properties for a generic 5-fluoroquinoline-8-sulfonamide derivative in various solvents. Note that absolute values will vary depending on the specific R-group attached to the sulfonamide.

| Solvent | Polarity (ET(30)) | Typical λ_abs (nm) | Typical λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φf) |

| Cyclohexane | 31.2 | ~335 | ~410 | ~75 | Low (<0.1) |

| Toluene | 33.9 | ~338 | ~425 | ~87 | Low (0.1-0.2) |

| Dichloromethane | 40.7 | ~340 | ~450 | ~110 | Moderate (0.2-0.4) |

| Acetonitrile | 45.6 | ~341 | ~470 | ~129 | Moderate-High (0.3-0.6)[6] |

| Ethanol | 51.9 | ~342 | ~490 | ~148 | High (0.5-0.8) |

| Water | 63.1 | ~345 | ~510 | ~165 | Very Low (<0.05) |

Data are illustrative and synthesized from general principles of quinoline-based probes.[6][7][11]

Part 3: Applications in Research and Drug Development

The unique properties of 5-fluoroquinoline-8-sulfonyl chloride derivatives make them powerful tools for the modern life scientist.

-

Protein Labeling and Conformational Studies: The sulfonyl chloride group reacts efficiently with lysine residues on proteins. The subsequent change in the probe's fluorescence upon protein folding or ligand binding can be used to monitor conformational changes and protein-protein interactions.

-

Cellular Imaging: The sensitivity of these probes to their environment allows for the imaging of cellular microdomains. For example, a probe that is "off" in the aqueous cytosol but "on" in a lipid-rich environment can be used to visualize lipid droplets.[1]

-

High-Throughput Screening (HTS): In drug discovery, these probes can be used to develop assays for enzyme activity. For instance, if an enzyme cleaves a substrate and releases a fragment that binds to a protein labeled with a quinoline derivative, the resulting change in fluorescence can be used to quantify enzyme activity.

-

Sensing Metal Ions: The quinoline scaffold is a known metal-chelating moiety.[3] Derivatives can be designed to exhibit a fluorescent response upon binding to specific metal ions like Zn²⁺, which is crucial for studying neurodegenerative diseases.[3][14]

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary characterization steps.

Protocol: Synthesis of a 5-Fluoroquinoline-8-Sulfonamide Derivative

Objective: To synthesize N-benzyl-5-fluoroquinoline-8-sulfonamide.

Materials:

-

5-Fluoroquinoline-8-sulfonyl chloride

-

Benzylamine

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-fluoroquinoline-8-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexane).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a synthesized derivative using the comparative method.[9][10][15]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]

Materials:

-

Synthesized fluorophore (test sample)

-

Quantum yield standard (e.g., Quinine Sulfate)

-

Spectroscopic grade solvents (e.g., ethanol)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

Procedure:

-

Prepare Solutions: Prepare a series of five dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculate Gradient: Determine the gradient (slope, denoted as Grad) of each line.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot

-

η is the refractive index of the solvent

-

Subscripts X and ST denote the test sample and standard, respectively.[10]

-

Caption: Workflow for determining fluorescence quantum yield.

Conclusion and Future Outlook

Derivatives of 5-fluoroquinoline-8-sulfonyl chloride represent a versatile and powerful class of fluorescent probes. Their straightforward synthesis, coupled with their sensitivity to the local microenvironment, provides a robust platform for developing tools for a wide array of biological and chemical applications. Future research will likely focus on fine-tuning their photophysical properties by modifying the quinoline core and the appended R-group to create probes with longer emission wavelengths (for deep-tissue imaging), enhanced photostability, and even greater selectivity for specific biological targets. The principles and protocols outlined in this guide serve as a foundation for researchers to innovate and expand the application of these remarkable molecules.

References

-

Würzner, R., et al. (2017). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Open Access Journal of Biology and Medical Research. Available at: [Link]

-

Bielenica, A., et al. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. Available at: [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]

-

Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

-

Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Available at: [Link]

-

Various Authors. (2020-2025). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Semantic Scholar. Available at: [Link]

-

Wang, C., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]

-

Ali, A., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. Available at: [Link]

-

Caron, K., et al. (2016). Highly solvatochromic and tunable fluorophores based on a 4,5-quinolimide scaffold: novel CDK5 probes. Chemical Communications. Available at: [Link]

-

Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Laskar, P., et al. (2023). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2016). Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Hagar, M., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules. Available at: [Link]

-

da Silva, D. C., et al. (2010). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics. Available at: [Link]

-

RSC Publishing. (n.d.). Microwave-assisted solvent- and catalyst-free sulfonylation of amines. RSC Advances. Available at: [Link]

-

Xie, L., et al. (2022). Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their AIE Activity, Solvatochromism, Mechanochromism and Bioimaging. ChemRxiv. Available at: [Link]

-

da Silva, G. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]

-

Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Available at: [Link]

-

Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PubMed. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Semantic Scholar. Available at: [Link]

-

Badowska-Rosłonek, K., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

-

Wang, Z., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

- 9. agilent.com [agilent.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly solvatochromic and tunable fluorophores based on a 4,5-quinolimide scaffold: novel CDK5 probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 16. iss.com [iss.com]

Technical Guide: Synthesis Pathways for 5-Fluoroquinoline-8-sulfonyl Chloride

[1]

Executive Summary

5-Fluoroquinoline-8-sulfonyl chloride (CAS: 1997-50-8) is a privileged scaffold in medicinal chemistry, particularly for the synthesis of antiviral and anticancer sulfonamides.[1] The presence of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity, while the C8-sulfonyl chloride moiety serves as a highly reactive electrophile for diversification.

This guide outlines two primary synthesis pathways:

-

Direct Chlorosulfonation: The preferred route for industrial scalability, utilizing the directing effects of the fluorine substituent.

-

Sandmeyer-Meerwein Reaction: A high-precision route ensuring absolute regiocontrol, ideal for structure-activity relationship (SAR) studies where isomer purity is paramount.[1]

Retrosynthetic Analysis & Strategy

The synthesis of 5-fluoroquinoline-8-sulfonyl chloride poses a regioselectivity challenge.[1] The quinoline ring system is deactivated towards electrophilic aromatic substitution (SEAr) on the pyridine ring (N-containing) but remains reactive on the carbocyclic ring.

-

Electronic Logic: The C5-Fluorine atom is an ortho/para director (deactivating).[1]

-

Directing Effects:

-

Para to F (C8): Strongly favored due to the combined directing effect of Fluorine and the natural reactivity of the quinoline

-position (C8). -

Ortho to F (C6): Sterically accessible but electronically less favored than C8 in this specific scaffold.

-

Meta to F (C7): Disfavored.

-

Pathway Visualization

Pathway A: Direct Chlorosulfonation (Scalable Route)

This pathway utilizes chlorosulfonic acid as both the solvent and the electrophile. It is the most direct method but requires strict temperature control to maximize regioselectivity for the C8 position over the C6 byproduct.

Mechanistic Insight

The reaction proceeds via a two-stage mechanism:[1]

-

Sulfonation: Formation of the sulfonic acid intermediate (5-fluoroquinoline-8-sulfonic acid).[1]

-

Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride using thionyl chloride (

) or excess chlorosulfonic acid.

Experimental Protocol

Reagents:

-

5-Fluoroquinoline (1.0 equiv)[1]

-

Chlorosulfonic acid (

) (5.0 - 8.0 equiv)[1] -

Thionyl chloride (

) (2.0 equiv) -

Dichloromethane (DCM) or Chloroform (for extraction)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl and

gases. -

Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C in an ice bath.

-

Substrate Introduction: Add 5-Fluoroquinoline dropwise/portion-wise over 30 minutes. Caution: The reaction is highly exothermic.

-

Sulfonation: Once addition is complete, remove the ice bath. Heat the mixture to 100–120°C for 2–4 hours. Monitor consumption of starting material via TLC or LC-MS.[1]

-

Chlorination: Cool the reaction mass to 60°C. Add Thionyl chloride (2.0 equiv) dropwise.

-

Reflux: Heat the mixture to 80°C for an additional 2 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (500g per 100g substrate) with vigorous stirring. Critical Safety Step: Violent reaction.

-

Isolation: The product may precipitate as a solid.[1][2][3] Filter immediately. If oily, extract with DCM (

mL). -

Purification: Wash the organic layer with cold water and 5%

(rapidly, to avoid hydrolysis). Dry over anhydrous

Typical Yield: 65–80%

Pathway B: Sandmeyer-Meerwein Reaction (Precision Route)[1]

For applications requiring >99% regiopurity, or when the 5-fluoro-8-aminoquinoline precursor is available, the Sandmeyer route is superior.[1] It avoids the formation of C6-sulfonated isomers entirely.[1]

Reaction Scheme

-

Diazotization: Conversion of the amine to the diazonium salt (

).[1] -

Chlorosulfonylation: Reaction of the diazonium species with Sulfur Dioxide (

) in the presence of Copper(II) Chloride (

Experimental Protocol

Reagents:

-

5-Fluoro-8-aminoquinoline (1.0 equiv)[1]

-

Sodium Nitrite (

) (1.2 equiv) -

Hydrochloric Acid (conc. HCl)

-

Glacial Acetic Acid[1]

-

Sulfur Dioxide (

) gas or DABSO (solid -

Copper(II) Chloride (

) (0.2 equiv)

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 5-Fluoro-8-aminoquinoline in a mixture of conc. HCl and glacial acetic acid (1:1 v/v).

-

Cool to -5°C to 0°C .

-

Add a solution of

in water dropwise, maintaining the temperature below 5°C. Stir for 30 mins.

-

-

Preparation of Meerwein Reagent:

-

In a separate vessel, saturate glacial acetic acid with

gas (bubbling for 30 mins) or dissolve DABSO . -

Add

catalyst to this solution.

-

-

Coupling:

-

Transfer the cold diazonium salt solution portion-wise into the

mixture. -

Observation: Evolution of Nitrogen gas (

) indicates reaction progress.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Pour the mixture into ice water. The sulfonyl chloride usually precipitates. Filter and wash with cold water.

Typical Yield: 70–85%

Comparative Analysis & Critical Process Parameters

The following table summarizes the decision matrix for selecting the appropriate pathway.

| Feature | Pathway A: Direct Chlorosulfonation | Pathway B: Sandmeyer-Meerwein |

| Regioselectivity | Good (Favors C8), but C6 isomer possible (5-10%) | Excellent (100% C8 retention) |

| Scalability | High (Industrial standard) | Moderate (Diazonium handling limits scale) |

| Cost | Low (Cheap reagents) | Moderate (Precursor cost, Cu catalyst) |

| Safety | Handling of | Handling of Diazonium (explosive potential) |

| Purification | Recrystallization often required | Simple filtration/extraction |

Decision Logic Visualization

Safety & Handling of Sulfonyl Chlorides[1]

-

Hydrolysis Sensitivity: 5-Fluoroquinoline-8-sulfonyl chloride is moisture-sensitive.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reactivity: It reacts violently with nucleophiles (amines, alcohols).

-

Hazards: Both pathways involve hazardous reagents.[1]

causes severe skin burns.[1] Diazonium salts are shock-sensitive when dry; never dry the intermediate diazonium salt.[1]

References

-

Direct Chlorosulfonation of Quinolines

-

Sandmeyer-Type Chlorosulfonylation (DABSO method)

-

Regioselectivity in Quinolines

-

Commercial Availability & Properties

Sources

- 1. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 5-Fluoroquinoline-8-sulfonyl chloride with nucleophiles

Executive Summary

5-Fluoroquinoline-8-sulfonyl chloride (5-F-8-QSC) is a specialized heterocyclic electrophile utilized primarily as a fluorogenic derivatizing agent and a pharmacophore building block. Structurally derived from the quinoline scaffold, its reactivity is governed by the interplay between the highly electrophilic sulfonyl chloride moiety and the electron-withdrawing fluorine atom at the C5 position.

Compared to the non-fluorinated parent (8-quinoline sulfonyl chloride), the 5-fluoro substituent exerts a strong inductive effect (-I) , decreasing electron density across the aromatic system. This perturbation significantly enhances the electrophilicity of the sulfonyl sulfur, resulting in rapid kinetics with nucleophiles but necessitating stricter moisture control to prevent competitive hydrolysis.

This guide provides a comprehensive analysis of its reactivity profile, validated experimental protocols, and troubleshooting frameworks for researchers in medicinal chemistry and proteomics.

Molecular Architecture & Electronic Theory

To master the reactivity of 5-F-8-QSC, one must understand the electronic environment of the sulfonyl center.

Structural Analysis

-

Core Scaffold: Quinoline ring (heterocyclic aromatic).

-

Reactive Center: Sulfonyl chloride (

) at C8.[1][2][3] -

Modulator: Fluorine atom at C5.

The "Fluorine Effect" on Reactivity

The fluorine atom is highly electronegative (

-

Enhanced Electrophilicity: The electron deficiency is transmitted to the sulfonyl sulfur, making it more susceptible to nucleophilic attack than standard benzenesulfonyl chlorides or unsubstituted quinoline-8-sulfonyl chloride.

-

Fluorescence Modulation: The 5-F substitution alters the HOMO-LUMO gap, typically resulting in a blue-shift in emission and increased quantum yield compared to the parent quinoline, making it an effective tag for HPLC-FLD or chemically induced fluorescence detection.

Nucleophilic Selectivity Profile

The reactivity of 5-F-8-QSC follows a distinct hierarchy based on nucleophile hardness/softness and basicity. The table below summarizes the kinetic favorability of common biological and synthetic nucleophiles.

Table 1: Reactivity Matrix

| Nucleophile Class | Specific Group | Relative Rate ( | Product Stability | Reaction Conditions |

| Primary Amines | Very Fast (100) | High (Sulfonamide) | pH 8.5–9.5 or Organic Base (TEA/DIPEA) | |

| Secondary Amines | Fast (80) | High (Sulfonamide) | pH 8.5–9.5 or Organic Base | |

| Aromatic Amines | Anilines | Moderate (40) | High (Sulfonamide) | Requires Pyridine/DMAP catalyst |

| Thiols | Fast (Reversible) | Low (Thiosulfonate) | Neutral pH; Unstable to hydrolysis | |

| Alcohols | Slow (5) | Moderate (Sulfonate) | Requires strong base/catalyst (e.g., DMAP) | |

| Water | Variable (Side Reaction) | N/A (Sulfonic Acid) | Competes at high pH or low concentration |

Mechanistic Visualization

The reaction proceeds via a Nucleophilic Substitution at Sulfur (

Diagram 1: Sulfonamide Formation Mechanism[3]

Caption: The nucleophilic amine attacks the electron-deficient sulfur center. The 5-fluoro group (not shown) inductively destabilizes the ground state, lowering the activation energy for this step.

Experimental Protocols

Protocol A: Standard Amine Derivatization (Schotten-Baumann Conditions)

Best for: Labeling water-soluble proteins, peptides, or amino acids.

Reagents:

-

5-F-8-QSC (dissolved in Acetone or Acetonitrile).

-

Borate Buffer (0.1 M, pH 9.0) or Carbonate Buffer.

Workflow:

-

Preparation: Dissolve the target amine in Borate Buffer (pH 9.0) to a concentration of 1–5 mM.

-

Reagent Addition: Prepare a fresh solution of 5-F-8-QSC in acetonitrile (10 mg/mL). Note: Prepare immediately before use to prevent hydrolysis.

-

Reaction: Add the reagent solution dropwise to the amine solution while vortexing. Maintain a molar ratio of 1.5:1 (Reagent:Amine).

-

Incubation: Incubate at 55°C for 10 minutes or Room Temperature for 30 minutes.

-

Quenching: Add 10% volume of 1M Glycine or Ethylamine to scavenge excess reagent.

-

Analysis: Analyze via HPLC-FLD or LC-MS.

Protocol B: Anhydrous Synthesis (Organic Phase)

Best for: Synthesis of drug intermediates or labeling hydrophobic molecules.

Reagents:

-

Anhydrous Dichloromethane (DCM) or THF.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Catalytic DMAP (optional, for sterically hindered amines).

Workflow:

-

Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

-

Cooling: Cool the mixture to 0°C (ice bath) to control the exothermicity.

-

Addition: Add 5-F-8-QSC (1.1 equiv) dissolved in minimal DCM dropwise.

-

Monitoring: Allow to warm to Room Temperature. Monitor via TLC (disappearance of amine) or LC-MS.

-

Workup: Wash with 1M HCl (to remove excess base/pyridine), followed by Brine. Dry over

.[2]

Analytical Validation & Troubleshooting

Validating the Reaction

-

UV-Vis/Fluorescence: Look for the characteristic quinoline absorbance. The formation of the sulfonamide often induces a bathochromic shift (red shift) in absorbance compared to the sulfonic acid hydrolysis product.

-

-NMR: The fluorine atom acts as a built-in spy nucleus.

-

Starting Material: Distinct chemical shift (

). -

Product (Sulfonamide): Shift to

. -

Byproduct (Sulfonic Acid): Shift to

. -

Method: Run a crude NMR in

or

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Hydrolysis | Water in solvent or pH too high (>10). | Use anhydrous solvents (Protocol B) or lower pH to 8.5 (Protocol A). |

| Incomplete Reaction | Reagent degraded prior to addition. | 5-F-8-QSC is moisture sensitive. Store under inert gas. Make fresh stocks. |

| Multiple Spots on TLC | Bis-sulfonylation (if primary amine). | Reduce reagent equivalents to 0.9–1.0 or dilute the reaction mixture. |

Diagram 2: Experimental Workflow Logic

Caption: Decision tree for selecting the appropriate derivatization protocol based on substrate solubility.

References

-

Mechanistic Foundation of Sulfonyl Chlorides

-

Quinoline Sulfonyl Chloride Applications

-

Fluorescent Labeling Chemistry

- Title: Classic Fluorescent Labeling Dyes (Sulfonyl Chlorides).

- Source: Biomol GmbH Technical Guide.

-

Link:

-

Synthesis of Quinoline Sulfonamides

-

Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation.[7]

- Source: The Journal of Organic Chemistry (ACS Public

-

Link:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. leapchem.com [leapchem.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the UV-Vis Absorption Spectroscopy of 5-Fluoroquinoline-8-sulfonyl Chloride: Principles, Interpretation, and Practical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroquinoline-8-sulfonyl chloride is a key intermediate in the synthesis of various compounds with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] Its quinoline core, substituted with a fluorine atom and a sulfonyl chloride group, gives it unique electronic properties that are crucial for its reactivity and biological activity. This technical guide provides an in-depth exploration of the Ultraviolet-Visible (UV-Vis) absorption spectroscopy of 5-Fluoroquinoline-8-sulfonyl chloride. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of its electronic absorption, details practical experimental protocols, and offers insights into the interpretation of its spectral features. This guide is intended to equip researchers with the necessary knowledge to effectively utilize UV-Vis spectroscopy for the characterization, purity assessment, and quantitative analysis of this important synthetic intermediate.

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of molecular structure and purity is a cornerstone of success.[3] Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial and anticancer properties.[2][4] The introduction of fluorine and sulfonyl chloride moieties to the quinoline scaffold can significantly modulate these activities and introduce novel physicochemical properties.[5]

5-Fluoroquinoline-8-sulfonyl chloride (CAS: 1997-50-8) serves as a critical building block in the synthesis of such advanced therapeutic candidates.[6] UV-Vis spectroscopy offers a rapid, non-destructive, and highly sensitive method for its analysis. The technique provides valuable information about the electronic transitions within the molecule, which are directly influenced by its aromatic system and substituent groups. A thorough understanding of its UV-Vis absorption spectrum is therefore essential for reaction monitoring, quality control, and establishing structure-activity relationships (SAR).[5]

Theoretical Framework: Understanding the Electronic Transitions of Substituted Quinolines

The UV-Vis absorption spectrum of an organic molecule is a result of the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of photons. In the case of 5-Fluoroquinoline-8-sulfonyl chloride, the key chromophore is the quinoline ring system, a bicyclic aromatic heterocycle. The absorption bands observed in its spectrum can be attributed to the following electronic transitions:

-

π → π* Transitions: These are high-energy transitions that occur within the aromatic π-system of the quinoline ring. They typically result in strong absorption bands in the UV region. The extended conjugation of the bicyclic system leads to multiple π → π* transitions of varying energies.

-

n → π* Transitions: These transitions involve the promotion of a non-bonding (n) electron from the nitrogen atom of the quinoline ring to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder on the main absorption band or as a separate band at longer wavelengths.

The Influence of Substituents:

The position and nature of substituents on the quinoline ring have a profound impact on the energy of these electronic transitions and, consequently, the position and intensity of the absorption bands (λmax and ε).

-

Fluorine (at C5): As an electron-withdrawing group, the fluorine atom at the 5-position can induce a hypsochromic shift (blue shift, to shorter wavelengths) of the π → π* transitions due to the stabilization of the ground state. However, its effect can be complex and may also involve interactions with the π-system that could lead to minor bathochromic shifts in some cases.

-

Sulfonyl Chloride (-SO₂Cl at C8): The sulfonyl chloride group is a strong electron-withdrawing group. Its presence at the 8-position significantly influences the electronic distribution within the quinoline ring. This typically leads to a bathochromic shift (red shift, to longer wavelengths) of the absorption bands. This is due to the extension of the conjugated system and the stabilization of the excited state.

The interplay of these two substituents will determine the final absorption profile of 5-Fluoroquinoline-8-sulfonyl chloride.

Practical Guide to UV-Vis Spectroscopic Analysis

This section provides a detailed protocol for obtaining a high-quality UV-Vis absorption spectrum of 5-Fluoroquinoline-8-sulfonyl chloride.

Materials and Instrumentation

-

Analyte: 5-Fluoroquinoline-8-sulfonyl chloride (purity ≥ 98%)

-

Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane). The choice of solvent is critical as it can influence the fine structure of the spectrum.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the UV-Vis analysis of 5-Fluoroquinoline-8-sulfonyl chloride.

Caption: Experimental workflow for the UV-Vis spectroscopic analysis of 5-Fluoroquinoline-8-sulfonyl chloride.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of 5-Fluoroquinoline-8-sulfonyl chloride and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask.

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of known concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup and Baseline Correction: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time. Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank. Place the cuvette in the reference and sample holders and record a baseline spectrum.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it in the sample holder. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

-

Interpretation of the UV-Vis Spectrum and Data Presentation

The UV-Vis spectrum of 5-Fluoroquinoline-8-sulfonyl chloride is expected to exhibit multiple absorption bands characteristic of the substituted quinoline ring system.

Expected Spectral Features:

-

A strong absorption band in the region of 220-250 nm: This band is likely due to a high-energy π → π* transition of the quinoline nucleus.

-

One or more medium to strong absorption bands between 280-350 nm: These bands are characteristic of the lower energy π → π* transitions. The presence of the electron-withdrawing sulfonyl chloride group is expected to shift these bands to longer wavelengths compared to unsubstituted quinoline.

-

A weak shoulder or band at longer wavelengths (>350 nm): This may be attributable to the n → π* transition of the nitrogen atom, although it may be obscured by the more intense π → π* bands.

Illustrative Data Table:

The following table provides a hypothetical representation of the type of data that would be obtained from a UV-Vis analysis of 5-Fluoroquinoline-8-sulfonyl chloride in acetonitrile. Note: These are illustrative values and should be experimentally determined.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Assignment |

| Acetonitrile | ~235 | ~35,000 | π → π |

| Acetonitrile | ~310 | ~8,000 | π → π |

| Acetonitrile | ~340 (sh) | ~2,500 | n → π* |

Applications in Research and Drug Development

-

Purity Assessment: The UV-Vis spectrum can serve as a fingerprint for 5-Fluoroquinoline-8-sulfonyl chloride. The presence of extraneous peaks or a deviation from the expected spectral profile can indicate the presence of impurities.

-

Quantitative Analysis: By constructing a calibration curve of absorbance versus concentration, the concentration of the compound in a solution can be accurately determined. This is invaluable for reaction monitoring and for the preparation of solutions for biological assays.

-

Reaction Monitoring: The progress of a chemical reaction involving 5-Fluoroquinoline-8-sulfonyl chloride can be monitored by observing the disappearance of its characteristic absorption bands or the appearance of new bands corresponding to the product.

Conclusion

UV-Vis spectroscopy is a powerful and accessible tool for the characterization of 5-Fluoroquinoline-8-sulfonyl chloride. A comprehensive understanding of the underlying electronic transitions and the influence of the fluoro and sulfonyl chloride substituents allows for a robust interpretation of the absorption spectrum. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this technique for the analysis of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.

- Exclusive Chemistry Ltd. (2024). 5-Fluoro-8-quinolinesulfonyl chloride supplier - CAS 1997-50-8.

- TMP Universal. (2025). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT.

- MDPI. (2024).

- ResearchGate. (2025). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.

Sources

Literature review of quinoline-8-sulfonyl chloride derivatives in medicinal chemistry

This guide provides an advanced technical review of quinoline-8-sulfonyl chloride (Q8SC) derivatives, focusing on their synthesis, regiochemical nuances, and critical role in medicinal chemistry, particularly in the development of direct thrombin inhibitors like Argatroban.

Executive Summary

Quinoline-8-sulfonyl chloride (Q8SC ) is a privileged electrophilic scaffold in medicinal chemistry. Unlike its 5-substituted congeners derived from 8-hydroxyquinoline, Q8SC offers a unique vector for chemical space exploration due to the peri-positioning of the sulfonyl group relative to the quinoline nitrogen. This architecture enables the formation of bidentate ligand systems and provides critical hydrophobic interactions in protein active sites.

This guide analyzes the utility of Q8SC derivatives, moving beyond basic synthesis to explore their application as direct thrombin inhibitors (Argatroban) , PKM2 modulators , and nucleotide coupling reagents .

Chemical Architecture & Regioselectivity

The synthesis of quinoline-sulfonyl chlorides is governed by strong regiochemical rules driven by the electronic character of the substrate. Understanding this causality is essential for designing reproducible synthetic routes.

The Regiochemistry Divergence

A common pitfall in quinoline sulfonation is confusing the directing effects of the parent heterocycle versus its hydroxy-substituted derivatives.

| Substrate | Reagent | Major Product | Mechanism |

| Quinoline | Quinoline-8-sulfonyl chloride | Electrophilic aromatic substitution occurs at the homocyclic ring. The 8-position is favored over the 5-position due to stability of the transition state and minimizing destabilizing interactions in the sigma complex. | |

| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-sulfonyl chloride | The strong electron-donating hydroxyl group (-OH) at position 8 directs the incoming electrophile para to itself (position 5). |

Expert Insight: Direct sulfonation of quinoline requires harsh conditions (high temperature) to overcome the deactivating effect of the protonated nitrogen. However, the reaction is highly selective for the 8-position.

Synthetic Methodologies

Industrial Synthesis of Q8SC

The most robust protocol involves a two-stage reaction: sulfonation followed by chlorination.

-

Sulfonation: Quinoline is treated with oleum or chlorosulfonic acid at elevated temperatures (

). The nitrogen is protonated, deactivating the pyridine ring and forcing substitution onto the benzene ring. -

Chlorination: The resulting sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (

) or phosphorus pentachloride (

Derivatization: Sulfonamide Formation

The primary utility of Q8SC is its reaction with primary and secondary amines to form quinoline-8-sulfonamides .

-

Reaction Conditions: Typically performed in anhydrous DCM or THF at

to RT. -

Base Selection: Pyridine is often preferred as it acts as both solvent and acid scavenger, preventing protonation of the amine nucleophile.

Medicinal Chemistry Applications

Thrombin Inhibition: The Argatroban Story

The most commercially significant application of the quinoline-8-sulfonyl moiety is Argatroban , a direct thrombin inhibitor used for heparin-induced thrombocytopenia (HIT).[1]

-

Role of the Scaffold: Argatroban is a peptidomimetic based on the structure of L-arginine. The quinoline-8-sulfonyl group (specifically the 3-methyl-1,2,3,4-tetrahydro derivative) serves as a hydrophobic cap .

-

Mechanism of Action:

-

The guanidine moiety of the arginine side chain binds to the S1 specificity pocket of thrombin, interacting with Asp189.

-

The quinoline-sulfonyl group binds in the aryl binding site (S2/S3 pockets) . This hydrophobic interaction significantly increases binding affinity (

) compared to simple arginine derivatives. -

Stereochemistry: The commercially available drug is a mixture of diastereomers (21R and 21S), but the binding mode relies heavily on the spatial arrangement of the hydrophobic quinoline cap relative to the peptide backbone.

-

Anticancer Agents: PKM2 Modulation

Recent studies (2023) have identified quinoline-8-sulfonamides as allosteric modulators of Pyruvate Kinase M2 (PKM2) , a key enzyme in the Warburg effect.

-

Mechanism: These derivatives bind to an allosteric pocket on PKM2, stabilizing the tetrameric form of the enzyme. This forces cancer cells to shift from glycolytic metabolism (favorable for rapid proliferation) to oxidative phosphorylation, inducing metabolic stress and apoptosis.

Nucleotide Synthesis Reagent

Beyond being a structural motif, Q8SC serves as a coupling reagent in oligonucleotide synthesis.

-

Function: It activates the phosphate group, facilitating the formation of phosphotriester bonds.

-

Advantage: Unlike other arylsulfonyl chlorides, Q8SC derivatives (like 8-quinolinesulfonyl-3-nitro-1,2,4-triazolide) offer a balance of reactivity and stability, minimizing side reactions at the guanine

position.

Experimental Protocol: General Synthesis of Quinoline-8-Sulfonamides

This protocol is a self-validating system for synthesizing sulfonamide derivatives for SAR studies.

Reagents:

-

Quinoline-8-sulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to

. Add a solution of Quinoline-8-sulfonyl chloride (1.0 equiv) in DCM dropwise over 15 minutes. Reasoning: Exothermic control prevents hydrolysis of the sulfonyl chloride. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Work-up:

-

Wash with 1M HCl (to remove unreacted amine/pyridine).

-

Wash with sat.

(to remove unreacted sulfonyl chloride as sulfonate). -

Wash with Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Visualization of Pathways

Synthetic Workflow & Regioselectivity

The following diagram illustrates the divergent synthesis of the 8-sulfonyl vs. 5-sulfonyl derivatives and the subsequent path to Argatroban-like molecules.

Caption: Divergent sulfonation pathways determined by the presence of the 8-hydroxyl group.

Argatroban Mechanism of Action

A conceptual representation of how the quinoline-8-sulfonyl moiety contributes to thrombin inhibition.

Caption: Bipartite binding mode of Argatroban: S1 anchoring via guanidine and S2/S3 hydrophobic stabilization via the quinoline ring.

References

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. MDPI Molecules, 2023.